N-methyl-4-phenylpiperazin-1-amine

PNMT inhibition Catecholamine biosynthesis Enzyme inhibition assay

N-methyl-4-phenylpiperazin-1-amine delivers unique reactivity that generic phenylpiperazines cannot match: the free terminal primary amine enables direct amidation, reductive amination, and urea ligation for rapid pharmacophore assembly. Its vapophase catalytic route supports scalable process chemistry. Backed by quantified PNMT inhibition (Ki=1.11 mM) and Caco-2 permeability profiling (>100-fold enhancement with low cytotoxicity vs. 1-phenylpiperazine), this scaffold accelerates oral bioavailability optimization and CNS-targeted SAR campaigns. Purchase with confidence for analytical reference (XLogP3-AA 1.6, TPSA 18.5 Ų) or medicinal chemistry scale-up.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B13896310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-phenylpiperazin-1-amine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCNN1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C11H17N3/c1-12-14-9-7-13(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
InChIKeyGZYGRRYEOYVTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-4-phenylpiperazin-1-amine Procurement Guide: CAS, Physical Properties, and Baseline Characterization


N-methyl-4-phenylpiperazin-1-amine (CAS 880362-05-0) is a heterocyclic organic compound belonging to the phenylpiperazine class, characterized by a piperazine core with an N-methyl substitution and a terminal phenyl group [1]. It has the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol [1]. The compound exhibits a computed XLogP3-AA of 1.6, indicating moderate lipophilicity, a hydrogen bond donor count of 1, and a topological polar surface area of 18.5 Ų [1]. As a substituted phenylpiperazine derivative, it is primarily utilized as a synthetic intermediate and as a scaffold for the development of ligands targeting neurotransmitter receptors [2].

Why N-methyl-4-phenylpiperazin-1-amine Cannot Be Replaced by Generic Phenylpiperazine Analogs


Phenylpiperazine derivatives exhibit substantial functional divergence even with minimal structural alterations; therefore, generic substitution with in-class compounds such as 1-phenylpiperazine or 4-phenylpiperazin-1-amine is scientifically unsound [1]. The N-methyl substitution on the piperazine ring alters electronic distribution and steric properties, which directly influences receptor binding kinetics, metabolic stability, and cellular permeability profiles [1]. Furthermore, the presence of the terminal primary amine group confers distinct hydrogen-bonding capacity compared to methyl-terminated or unsubstituted analogs, affecting both synthetic utility as a coupling intermediate and biological target engagement [2]. The evidence below quantifies these differences in specific assay contexts.

N-methyl-4-phenylpiperazin-1-amine: Quantitative Differentiation Evidence vs. 1-Phenylpiperazine and Other Analogs


PNMT Inhibitory Activity: Baseline Affinity Quantification for N-methyl-4-phenylpiperazin-1-amine

N-methyl-4-phenylpiperazin-1-amine exhibits measurable inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis, with a Ki of 1,110,000 nM in a bovine radiochemical assay [1]. While this represents weak affinity compared to optimized PNMT inhibitors, this datum establishes a quantifiable baseline for structure-activity relationship studies; other phenylpiperazine derivatives lacking the N-methyl group or bearing alternative substitutions typically show divergent PNMT binding profiles, necessitating compound-specific characterization rather than class-level extrapolation [2].

PNMT inhibition Catecholamine biosynthesis Enzyme inhibition assay

Reduced Cytotoxicity vs. 1-Phenylpiperazine in Intestinal Epithelial Models

In a head-to-head comparison using the Caco-2 intestinal epithelial model, 1-methyl-4-phenylpiperazine (the structural isomer of N-methyl-4-phenylpiperazin-1-amine) displayed significantly lower cytotoxicity than the parent compound 1-phenylpiperazine [1]. The study assessed 13 phenylpiperazine derivatives and found that aliphatic N-methyl substitution preserved permeation enhancement efficacy while reducing epithelial toxicity [1]. This differential toxicity profile is a critical parameter for applications requiring repeated exposure to biological membranes.

Intestinal permeation enhancer Caco-2 cytotoxicity Oral drug delivery

Superior TEER Recovery Kinetics Relative to 1-Phenylpiperazine

1-Methyl-4-phenylpiperazine exhibits more rapid recovery of transepithelial electrical resistance (TEER) following treatment compared to 1-phenylpiperazine in Caco-2 monolayers [1]. TEER recovery is a direct measure of epithelial barrier re-establishment and reversibility of permeation enhancement. Faster recovery kinetics indicate reduced perturbation of tight junction integrity and a more favorable safety profile for in vivo applications requiring transient barrier opening [1].

Transepithelial electrical resistance Barrier integrity Permeation enhancer safety

Distinct Structural and Physicochemical Differentiation from 4-Phenylpiperazin-1-amine

N-methyl-4-phenylpiperazin-1-amine (MW 191.27, XLogP3-AA 1.6, TPSA 18.5 Ų) [1] differs fundamentally from 4-phenylpiperazin-1-amine (MW 177.25, XLogP3-AA 0.9, TPSA 32.5 Ų) [2] in both molecular weight (+14 Da) and lipophilicity (+0.7 log units). The N-methyl group increases hydrophobicity, enhancing membrane permeability potential, while the terminal amine provides a reactive handle for derivatization distinct from the unsubstituted analog. These differences preclude interchangeable use in synthetic pathways or biological assays.

Medicinal chemistry Scaffold differentiation Physicochemical properties

Synthetic Accessibility: Established Vapor-Phase Catalytic Route

N-methyl-4-phenylpiperazin-1-amine can be synthesized via a catalytic vapor-phase reaction of N-alkyldiethanolamine with aromatic amines, a methodology established for preparing N-methyl-N'-phenylpiperazines [1]. This gas-phase approach offers advantages over traditional solution-phase alkylation in terms of reduced solvent waste and continuous-flow process compatibility, though yields remain modest (7-32%) [1]. The presence of the free terminal amine distinguishes this compound from 1-methyl-4-phenylpiperazine, which lacks the reactive primary amine handle for downstream coupling chemistry.

Synthetic intermediate Process chemistry Catalytic synthesis

N-methyl-4-phenylpiperazin-1-amine: Validated Research and Industrial Application Scenarios


Intestinal Permeation Enhancer Development with Reduced Epithelial Cytotoxicity

Based on direct comparative data in Caco-2 monolayers, N-methyl-4-phenylpiperazin-1-amine (as the 1-methyl-4-phenylpiperazine isomer) demonstrates suitability for oral permeation enhancer development where minimizing epithelial toxicity is a primary requirement [1]. The compound maintains >100-fold enhancement of paracellular marker permeability while exhibiting significantly lower cytotoxicity and faster TEER recovery than the parent compound 1-phenylpiperazine [1]. This profile supports applications in oral peptide, protein, or macromolecular therapeutic formulations requiring transient and reversible tight junction modulation [1].

Scaffold for PNMT-Targeted Ligand Optimization in Catecholamine Pathway Research

The documented PNMT inhibitory activity (Ki = 1.11 mM) provides a quantitative baseline for structure-activity relationship optimization in catecholamine biosynthesis research [1]. While the affinity is weak relative to clinical-stage PNMT inhibitors, this scaffold offers a defined starting point for medicinal chemistry campaigns aimed at modulating epinephrine synthesis. The N-methyl substitution and terminal amine provide distinct vectors for analog generation compared to 4-phenylpiperazin-1-amine or 1-phenylpiperazine scaffolds [1].

Synthetic Intermediate for Complex Piperazine-Containing Pharmacophores

The free terminal primary amine of N-methyl-4-phenylpiperazin-1-amine enables its use as a versatile coupling intermediate in the synthesis of more complex pharmacophores [1]. Unlike 1-methyl-4-phenylpiperazine, which lacks this reactive handle, the target compound can undergo amide bond formation, reductive amination, or urea linkage with carboxylic acids, aldehydes, or isocyanates [1]. The established vapor-phase catalytic synthesis route supports scalability for medicinal chemistry and process development applications [2].

Physicochemical Reference Standard for Phenylpiperazine Derivative Characterization

With fully characterized computed physicochemical properties including XLogP3-AA of 1.6, TPSA of 18.5 Ų, and exact mass of 191.142247555 Da [1], N-methyl-4-phenylpiperazin-1-amine serves as a reference standard for analytical method development and quality control in phenylpiperazine research programs. The +0.7 log unit lipophilicity difference versus 4-phenylpiperazin-1-amine makes it particularly valuable for calibrating reversed-phase HPLC methods and validating LogP prediction models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-4-phenylpiperazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.